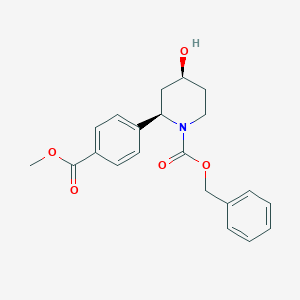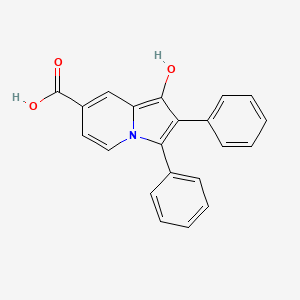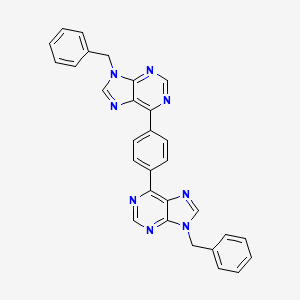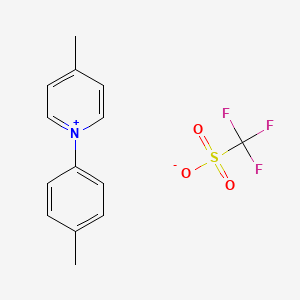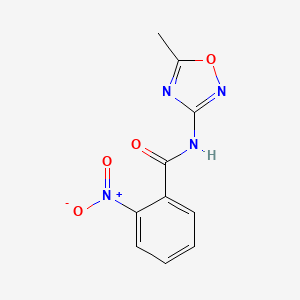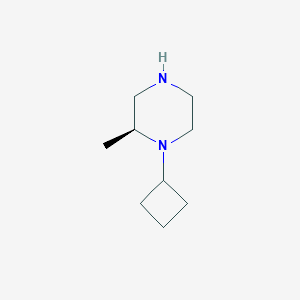![molecular formula C11H14N4O4S B12933471 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate sulfonyl chlorides and hydrazine derivatives. One common method includes the following steps:
Formation of Benzoxazole Core: The reaction of 2-aminophenol with a suitable carboxylic acid or aldehyde under acidic conditions to form the benzoxazole core.
Introduction of Sulfonyl Group: The benzoxazole core is then reacted with morpholinosulfonyl chloride in the presence of a base such as triethylamine to introduce the morpholinosulfonyl group.
Hydrazinyl Substitution: Finally, the compound is treated with hydrazine hydrate to introduce the hydrazinyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs with antibacterial, antifungal, and anticancer activities.
Biology: The compound is studied for its potential as a bioactive molecule in various biological assays.
Materials Science: It is used in the synthesis of new materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or activation of their functions . The morpholinosulfonyl group enhances the compound’s solubility and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydrazinyl-5-(pyrrolidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(piperidinylsulfonyl)benzo[d]oxazole
- 2-Hydrazinyl-5-(morpholinylsulfonyl)benzo[d]thiazole
Uniqueness
2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole is unique due to the presence of both hydrazinyl and morpholinosulfonyl groups, which confer distinct reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H14N4O4S |
|---|---|
Molecular Weight |
298.32 g/mol |
IUPAC Name |
(5-morpholin-4-ylsulfonyl-1,3-benzoxazol-2-yl)hydrazine |
InChI |
InChI=1S/C11H14N4O4S/c12-14-11-13-9-7-8(1-2-10(9)19-11)20(16,17)15-3-5-18-6-4-15/h1-2,7H,3-6,12H2,(H,13,14) |
InChI Key |
QPQPURHJRQZXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)OC(=N3)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Oxo-2,3-dihydro-1H-benzo[f]isoindol-1-yl)sulfanyl]acetic acid](/img/structure/B12933392.png)
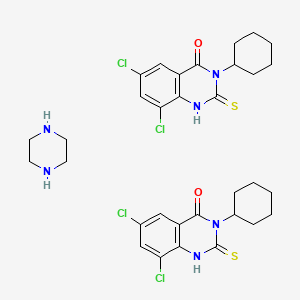

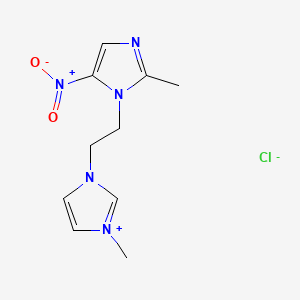
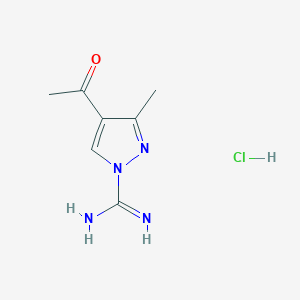
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
